4-(3-Chlorophenyl)pyrrolidin-3-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

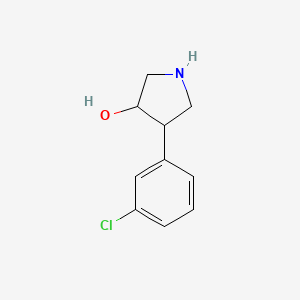

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H12ClNO |

|---|---|

Molecular Weight |

197.66 g/mol |

IUPAC Name |

4-(3-chlorophenyl)pyrrolidin-3-ol |

InChI |

InChI=1S/C10H12ClNO/c11-8-3-1-2-7(4-8)9-5-12-6-10(9)13/h1-4,9-10,12-13H,5-6H2 |

InChI Key |

NGLWLOGDMQCRRD-UHFFFAOYSA-N |

Canonical SMILES |

C1C(C(CN1)O)C2=CC(=CC=C2)Cl |

Origin of Product |

United States |

Contextualization Within Pyrrolidine Ring Chemistry Research

The pyrrolidine (B122466) ring, a five-membered nitrogen-containing heterocycle, is a foundational scaffold in medicinal chemistry and drug discovery. nih.govfrontiersin.org This significance stems from several key features of the pyrrolidine structure. Its saturated, non-planar nature provides a three-dimensional framework that allows for the exploration of chemical space in ways that flat, aromatic rings cannot. nih.govnih.gov This "pseudorotation" phenomenon contributes to the molecule's ability to interact with biological targets in a highly specific manner. nih.govnih.gov

The pyrrolidine nucleus is a common feature in a multitude of natural products, including alkaloids like nicotine (B1678760) and hygrine, as well as the amino acids proline and hydroxyproline. frontiersin.orgwikipedia.org Furthermore, it forms the core of many synthetic drugs, such as the racetam family of compounds. wikipedia.org The versatility of the pyrrolidine scaffold is also demonstrated by its use in organocatalysis and as a chiral controller in asymmetric synthesis. nih.gov

Research into pyrrolidine chemistry is extensive, with numerous synthetic strategies developed to construct and functionalize this ring system. Key methods include:

1,3-Dipolar Cycloadditions: A classic method for creating five-membered heterocycles by reacting a dipole (like an azomethine ylide) with a dipolarophile (like an alkene). nih.govnih.gov

Ring Contraction of Pyridines: A more recent strategy involves the photo-promoted reaction of pyridines with silylborane to yield pyrrolidine derivatives. osaka-u.ac.jp

Intramolecular Cyclization: Methods such as the amination of unsaturated carbon-carbon bonds or the insertion of nitrene species into C-H bonds are powerful techniques for building the pyrrolidine ring. osaka-u.ac.jp

Functionalization of Pre-formed Rings: This involves modifying an existing pyrrolidine ring, such as those derived from proline. nih.gov

The development of these synthetic methodologies allows chemists to create a diverse array of substituted pyrrolidines, each with potentially unique properties and applications.

Significance of 4 3 Chlorophenyl Pyrrolidin 3 Ol As a Distinct Research Compound

The specific compound, 4-(3-Chlorophenyl)pyrrolidin-3-ol, is identified by its unique substitution pattern on the pyrrolidine (B122466) core. The presence of a 3-chlorophenyl group at the 4-position and a hydroxyl group at the 3-position makes it a valuable intermediate and building block in synthetic chemistry.

The 4-arylpyrrolidin-3-ol substructure is of particular interest. The synthesis of these structures can be challenging, but methods like asymmetric 1,3-dipolar cycloadditions have been developed to produce enantiomerically pure versions of these compounds. researchgate.net The ability to control the stereochemistry at the C3 and C4 positions is crucial, as different stereoisomers can exhibit vastly different biological activities due to how they interact with enantioselective proteins. nih.govnih.gov

While specific, in-depth research focusing solely on the biological activity of this compound is not extensively documented in publicly available literature, its structural components are present in compounds that have been investigated for their interaction with biological systems. For instance, the related compound 4-{3-(4-chlorophenyl)-3-hydroxypyrrolidin-1-yl}-1-(4-fluorophenyl)butan-1-one, which shares the chlorophenyl-hydroxypyrrolidine core, has been studied for its potential effects on dopamine (B1211576) and serotonin (B10506) receptors. researchgate.net This suggests that the this compound scaffold has the potential to be incorporated into more complex molecules with specific biological targets.

Below is a table detailing the basic chemical information for this compound.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 1824312-59-5 |

| Molecular Formula | C10H12ClNO |

| Molecular Weight | 197.66 g/mol |

| Synonyms | 3-Pyrrolidinol, 4-(3-chlorophenyl)- |

Crystallographic Analysis and Solid State Structural Elucidation of 4 3 Chlorophenyl Pyrrolidin 3 Ol and Analogs

Single Crystal X-ray Diffraction (XRD) Studies

Single crystal X-ray diffraction (XRD) stands as the definitive method for determining the precise three-dimensional structure of a crystalline material. By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to map the electron density and, consequently, the atomic positions within the crystal lattice.

While specific single-crystal XRD data for 4-(3-chlorophenyl)pyrrolidin-3-ol is not publicly available, analysis of closely related structures, such as 1-(4-nitrophenyl)pyrrolidine, and general principles of chemical bonding allow for a detailed description of its expected molecular geometry. nih.gov The pyrrolidine (B122466) ring is anticipated to adopt a non-planar, puckered conformation, typically an envelope or twist form, to minimize steric strain. doaj.org For instance, in the structure of 1-{4-hydroxy-3-[(pyrrolidin-1-yl)methyl]phenyl}-3-phenylprop-2-en-1-one, the pyrrolidine ring exhibits an envelope conformation. doaj.org

The bond lengths and angles within the this compound molecule are governed by the hybridization of the constituent atoms. The phenyl ring will be planar, with C-C bond lengths characteristic of aromatic systems (approximately 1.39 Å). The C-Cl bond length is expected to be in the range of 1.74 Å. In the pyrrolidine ring, the C-C and C-N single bonds will have lengths of approximately 1.53 Å and 1.47 Å, respectively. The C-O bond of the hydroxyl group is expected to be around 1.43 Å.

A representative table of expected bond parameters is provided below.

| Bond/Angle | Expected Value |

| C-C (aromatic) | ~ 1.39 Å |

| C-Cl | ~ 1.74 Å |

| C-C (pyrrolidine) | ~ 1.53 Å |

| C-N (pyrrolidine) | ~ 1.47 Å |

| C-O | ~ 1.43 Å |

| C-C-C (aromatic) | ~ 120° |

| C-N-C (pyrrolidine) | ~ 109.5° |

| C-O-H | ~ 109.5° |

This table presents generalized bond parameters and can be populated with precise data upon successful single-crystal XRD analysis of this compound.

The way individual molecules of this compound arrange themselves in the crystal lattice is dictated by a variety of non-covalent intermolecular interactions. rsc.orgnih.gov These interactions are crucial as they influence the crystal's stability, melting point, and solubility. The primary interactions expected are hydrogen bonds, given the presence of the hydroxyl (-OH) and the secondary amine (-NH-) groups, which can act as both hydrogen bond donors and acceptors. mdpi.commdpi.comexlibrisgroup.com

The hydroxyl group can form strong O-H···N or O-H···O hydrogen bonds, while the amine group can participate in N-H···O or N-H···N interactions. These interactions can lead to the formation of specific, repeating patterns known as supramolecular synthons. nih.gov For example, molecules might form hydrogen-bonded chains or dimeric rings. mdpi.comnih.gov

This compound possesses two chiral centers at the C3 and C4 positions of the pyrrolidine ring. This gives rise to the possibility of four stereoisomers: (3R,4R), (3S,4S), (3R,4S), and (3S,4R). Single crystal XRD is a powerful tool for determining the absolute configuration of a chiral molecule, provided the molecule crystallizes in a non-centrosymmetric space group. tcichemicals.commdpi.com

By using anomalous dispersion effects, the absolute configuration of the molecule in the crystal can be unambiguously determined. This is of paramount importance in pharmaceutical sciences, where different enantiomers can exhibit vastly different biological activities. The synthesis of enantiomerically pure pyrrolidin-3-ol derivatives is a topic of significant research interest. exlibrisgroup.com The crystallographic determination of the absolute configuration of a chiral auxiliary or a final product is a critical step in validating asymmetric synthesis routes. tcichemicals.com

Theoretical and Computational Studies of 4 3 Chlorophenyl Pyrrolidin 3 Ol

Computational Elucidation of Reaction Mechanisms and Pathways

There is no available research that computationally elucidates the reaction mechanisms and pathways for the synthesis of 4-(3-Chlorophenyl)pyrrolidin-3-ol .

Stereochemical Predictions and Modeling of Stereoselectivity

There is no available research that provides stereochemical predictions or modeling of stereoselectivity for the synthesis of This compound .

Q & A

Q. What are the common synthetic routes for 4-(3-Chlorophenyl)pyrrolidin-3-ol, and how are reaction conditions optimized?

The synthesis typically involves cyclization or condensation reactions. For example, a modified pyrrolidine ring can be formed via refluxing precursors (e.g., chlorophenyl derivatives) with catalysts like palladium or copper in solvents such as xylene or DMF. Reaction time (25–30 hours) and temperature (reflux conditions) are critical for yield optimization . Purification often includes recrystallization from methanol or column chromatography. Researchers should monitor reaction progress using TLC and adjust catalyst loading or solvent polarity to mitigate side reactions.

Q. How is the purity and structural integrity of this compound validated in academic research?

Purity is assessed via HPLC (>95% purity threshold) and thin-layer chromatography (TLC). Structural confirmation relies on - and -NMR to verify the pyrrolidine ring and chlorophenyl substituents. Mass spectrometry (MS) provides molecular ion peaks (e.g., [M+H]) for exact mass matching. Advanced characterization may include X-ray crystallography for stereochemical analysis, as demonstrated in analogous heterocyclic systems .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Personal protective equipment (PPE) such as gloves, goggles, and lab coats are mandatory. Avoid inhalation/contact with skin; use fume hoods for weighing and reactions. Spills should be absorbed with inert materials (e.g., diatomaceous earth) and disposed as hazardous waste. Environmental precautions include preventing drainage into water systems. PAC-1 (2.1 mg/m³) and PAC-2 (23 mg/m³) exposure limits for chlorophenol derivatives provide safety benchmarks .

Advanced Research Questions

Q. How can reaction byproducts during synthesis be systematically identified and minimized?

Byproducts often arise from incomplete cyclization or halogen displacement. High-resolution LC-MS and -NMR (if fluorinated intermediates are used) help detect impurities. For example, dimerization side products in pyrrolidine syntheses are resolved via gradient elution in HPLC . Kinetic studies under varying temperatures (25–120°C) and catalyst screening (e.g., Pd/C vs. CuI) can suppress undesired pathways .

Q. What strategies are effective for improving the enantiomeric purity of this compound in asymmetric synthesis?

Chiral auxiliaries (e.g., Evans oxazolidinones) or enantioselective catalysts (e.g., BINAP-metal complexes) can induce stereocontrol. Solvent polarity (e.g., toluene vs. DMF) influences diastereomeric excess. Recrystallization with chiral resolving agents (e.g., tartaric acid derivatives) further enhances enantiopurity. X-ray diffraction of intermediates validates stereochemical outcomes .

Q. How does the chlorophenyl substituent influence the compound’s reactivity in cross-coupling reactions?

The electron-withdrawing chloro group activates the phenyl ring for electrophilic substitution but may deactivate it toward nucleophilic aromatic substitution. Suzuki-Miyaura coupling with boronic acids requires Pd catalysts (e.g., Pd(PPh)) and base (KCO) in DMF/water. Competitive C–Cl bond cleavage can occur, necessitating controlled stoichiometry and inert atmospheres .

Q. What computational methods are used to predict the biological activity of this compound derivatives?

Density functional theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict binding affinity. Molecular docking with target proteins (e.g., kinases or GPCRs) identifies potential pharmacophores. ADMET prediction tools (e.g., SwissADME) assess bioavailability and toxicity risks. In vitro assays (e.g., enzyme inhibition) validate computational findings .

Q. How do environmental factors (e.g., humidity, light) affect the stability of this compound in storage?

Accelerated stability studies under ICH guidelines (25°C/60% RH) show decomposition via hydrolysis of the pyrrolidine ring or oxidation of the hydroxyl group. Light-sensitive samples require amber vials and inert gas (N) purging. Degradation products are monitored using stability-indicating HPLC methods .

Methodological Notes

- Spectral Data Interpretation : Compare experimental NMR shifts with computed spectra (e.g., ACD/Labs) to resolve ambiguities in regiochemistry .

- Contradiction Analysis : Discrepancies in reported yields (e.g., 50–80%) may stem from solvent purity or catalyst aging; replicate experiments under standardized conditions are critical .

- Environmental Impact : Follow EPA guidelines for waste disposal, as chlorinated compounds may persist in ecosystems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.